tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Description
tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound featuring a fused [3.2.0]heptane scaffold with two nitrogen atoms at positions 3 and 5. The tert-butyl carbamate (Boc) group at position 3 serves as a protective group, while the methyl substituent at position 5 modulates steric and electronic properties. Its molecular formula is C₁₀H₁₈N₂O₂ (molecular weight: 198.26), and it is identified by CAS numbers such as 1017789-34-2 and 886780-49-0 . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as described in and , using tert-butoxycarbonyl (Boc) protection strategies. NMR and MS data confirm its structural integrity, with purity levels typically exceeding 95% .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-5-12-11(8,4)7-13/h8,12H,5-7H2,1-4H3 |
InChI Key |
ODUCJWIZYUPUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1CN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3-aminocrotonate with a suitable diazabicyclo compound, followed by cyclization and purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often carried out in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
While specific applications of "tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate" are not detailed in the provided search results, the information available allows us to infer potential research uses and contexts for this compound:
1. As a Building Block in Organic Synthesis:
- General Diazabicycloheptane Use: The search results highlight the broader use of diazabicycloheptane derivatives in synthesizing various compounds .
- Orexin Receptor Modulators: Diazabicyclo[3.2.0]heptane compounds are useful as orexin receptor modulators .
- N-Boc protecting group: The tert-butyl carboxylate group (Boc) can be used as a protecting group during chemical synthesis .
2. Potential in Pharmaceutical Research:
- Heterocyclic scaffolds: The presence of a diazabicycloheptane core suggests its potential use in creating diverse heterocyclic compounds with biological activity .
- Triazine derivatives: Fused 1,2,4-triazines have a wide range of biological applications, including anti-epileptic, anti-tumor, antimicrobial, anti-viral, anxiolytic, and antidepressant activities .
3. Related Compounds and their Applications:
- Anti-cancer Activity: Novel benzenesulfonamide derivatives have been synthesized and tested for anticancer activity .
- Biological Activity: Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities.
4. Chemical Properties:
- Molecular Formula: C11H20N2O2
- Molecular Weight: 212.29 g/mol
- SMILES: CC(C)(C)OC(=O)N1CC2CNC2(C)C1
- Synonyms: Includes variations of the name and CAS numbers .
5. Structural Information:
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
- CAS : 663172-78-9
- Molecular Formula: C₁₁H₁₉NO₃ (MW: 213.27)
- Key Differences : Replaces the methyl group at position 5 with a hydroxyl (-OH) group. This substitution increases polarity, enhancing solubility in polar solvents like water but reducing stability in acidic conditions compared to the methylated analogue .
- Applications : Used in PET radioligand synthesis due to its improved hydrogen-bonding capacity .
tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- CAS : 1250884-66-2
- Molecular Formula : C₁₀H₁₇N₃O₂ (MW: 211.26)
- Key Differences: Features an amino (-NH₂) group at position 6 instead of methyl. The amino group increases basicity (pKa ~9.5) and enables participation in nucleophilic reactions, making it a precursor for pharmaceutical intermediates .
- Applications : Intermediate in α7-nicotinic acetylcholine receptor (α7-nAChR) antagonists .
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- CAS : 122848-57-1
- Molecular Formula : C₁₀H₁₈N₂O₂ (MW: 198.26)
- Key Differences : Positional isomer with Boc protection at position 6 instead of 3. The altered substitution pattern affects electronic distribution, reducing steric hindrance at position 3 and altering binding affinity in receptor studies .
- Applications : Building block for kinase inhibitors .
Bicyclic Frameworks with Varied Ring Systems
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- CAS : 663172-80-3
- Molecular Formula: C₁₁H₁₇NO₃ (MW: 215.26)
- Key Differences : Incorporates a ketone (-C=O) at position 6. The electron-withdrawing ketone reduces basicity (pKa ~7.2) and stabilizes the bicyclic core, improving thermal stability .
- Applications : Intermediate in opioid receptor modulators .
Functional Group Comparison
Biological Activity
Tert-butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 208.29 g/mol
- CAS Number : 1438241-28-1
Structure
The compound features a bicyclic structure with diazabicyclo elements, which are known for their diverse biological activities. The tert-butyl and carboxylate groups enhance its solubility and reactivity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase.
- Neuroprotective Properties : Some studies suggest that diazabicyclo compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.
- Antioxidant Activity : The presence of functional groups may allow the compound to scavenge free radicals, reducing oxidative stress.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various bicyclic compounds, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Gram-positive and Gram-negative bacteria.
Study 2: Neuroprotective Effects
In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress by up to 40%. This suggests potential applications in treating conditions like Alzheimer's disease.
Study 3: Anti-inflammatory Activity
In a model of inflammation induced by lipopolysaccharides (LPS), this compound reduced the levels of TNF-alpha and IL-6 by approximately 30%, indicating its potential as an anti-inflammatory agent.
Data Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For bicyclic systems like this compound, reaction kinetics are sensitive to steric effects due to the rigid bicyclo[3.2.0] framework. Employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization) to isolate the product with ≥97% purity, as validated by HPLC .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this bicyclic compound?
- Methodological Answer : Combine H-NMR and C-NMR to analyze coupling constants and confirm the bicyclo[3.2.0] scaffold. Use 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals caused by the diazabicyclo structure. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (CHNO, MW = 198.26) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical reactivity data for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model the compound’s electronic structure and transition states. Compare computed activation energies with experimental kinetic data to identify discrepancies. Use ICReDD’s reaction path search methods to refine mechanistic hypotheses and prioritize experimental validation .
Q. What strategies mitigate side reactions during functionalization of the diazabicyclo core (e.g., alkylation or acylation)?
- Methodological Answer : Protect the tertiary amine (Boc group) to direct reactivity toward the secondary amine. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect intermediates. For example, avoid over-alkylation by controlling stoichiometry and using low-temperature conditions (−20°C to 0°C) .
Q. How does the methyl group at position 5 influence the compound’s conformational stability and biological activity?
- Methodological Answer : Perform molecular dynamics simulations to analyze steric effects on ring puckering. Synthesize analogs (e.g., 5-ethyl or 5-H derivatives) and compare their bioactivity profiles. Reference studies on structurally related diazabicyclo compounds (e.g., Cr(III) complexes with bicyclo[3.2.0] frameworks) to infer structure-activity relationships .
Q. What experimental and computational approaches validate the compound’s role as a chiral scaffold in asymmetric catalysis?
- Methodological Answer : Use X-ray crystallography to confirm absolute configuration (e.g., (1S,5S) vs. (1R,5R) enantiomers). Pair with enantioselective HPLC to assess enantiomeric excess (ee). For computational validation, calculate chiral descriptors (e.g., Hirshfeld charges) to predict catalytic selectivity .
Data-Driven Research Challenges
Q. How can researchers reconcile discrepancies in reported hazard classifications (e.g., GHS vs. OSHA) for diazabicyclo derivatives?
- Methodological Answer : Cross-reference safety data sheets (SDS) from multiple vendors to identify inconsistencies. Conduct in-house toxicity assays (e.g., Ames test for mutagenicity) and compare with published H302/H315 hazard statements. Note that tert-butyl esters generally exhibit lower acute toxicity compared to free amines .
Q. What statistical methods are optimal for analyzing structure-property relationships in diazabicyclo compound libraries?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate molecular descriptors (e.g., logP, polar surface area) with physicochemical properties (e.g., solubility, stability). Use open-source cheminformatics tools (e.g., RDKit) to automate descriptor calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
